5-Hydroxypyrazine-2,3-dicarbonitrile

Solvatochromism Fluorescent Dyes Tautomerism

5-Hydroxypyrazine-2,3-dicarbonitrile (also designated 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile or 2,3-Dicyano-5-hydroxypyrazine) is a heterocyclic aromatic nitrile bearing a pyrazine ring substituted with two adjacent cyano groups at the 2,3-positions and a hydroxyl/oxo functionality at the 5-position. The compound has a molecular formula of C₆H₂N₄O, a molecular weight of 146.11 g·mol⁻¹, and exists in equilibrium between hydroxy (enol) and keto (oxo) tautomeric forms.

Molecular Formula C6H2N4O
Molecular Weight 146.11 g/mol
CAS No. 57005-60-4
Cat. No. B1610652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrazine-2,3-dicarbonitrile
CAS57005-60-4
Molecular FormulaC6H2N4O
Molecular Weight146.11 g/mol
Structural Identifiers
SMILESC1=NC(=C(NC1=O)C#N)C#N
InChIInChI=1S/C6H2N4O/c7-1-4-5(2-8)10-6(11)3-9-4/h3H,(H,10,11)
InChIKeyMQZGOHPDJLBDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypyrazine-2,3-dicarbonitrile (CAS 57005-60-4) — Core Structural and Physicochemical Profile for Procurement Assessment


5-Hydroxypyrazine-2,3-dicarbonitrile (also designated 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile or 2,3-Dicyano-5-hydroxypyrazine) is a heterocyclic aromatic nitrile bearing a pyrazine ring substituted with two adjacent cyano groups at the 2,3-positions and a hydroxyl/oxo functionality at the 5-position [1]. The compound has a molecular formula of C₆H₂N₄O, a molecular weight of 146.11 g·mol⁻¹, and exists in equilibrium between hydroxy (enol) and keto (oxo) tautomeric forms [1]. Its computed XLogP3-AA is −0.9, with 1 hydrogen bond donor and 4 hydrogen bond acceptors, placing it in a distinct lipophilicity window relative to non-hydroxylated and alkyl-substituted analogs in the pyrazine-2,3-dicarbonitrile family [1].

Why Generic Substitution Fails for 5-Hydroxypyrazine-2,3-dicarbonitrile — Key Differentiation Drivers


Within the pyrazine-2,3-dicarbonitrile scaffold family, substitution at the 5-position fundamentally alters three interdependent properties — hydrophobicity, hydrogen-bonding capability, and tautomeric equilibrium — each of which governs the compound's performance in distinct application domains. Non-hydroxylated analogs such as pyrazine-2,3-dicarbonitrile (CAS 13481-25-9) lack the hydrogen bond donor required for specific intermolecular recognition and self-assembly [1]. Alkyl-substituted variants (e.g., 5-methylpyrazine-2,3-dicarbonitrile) occupy different lipophilicity ranges, which directly impacts herbicidal potency in the established parabolic quantitative structure–activity relationship (QSAR) for this class [2]. Halogenated congeners (e.g., 5-chloro- or 5,6-difluoro-derivatives) provide distinct electronic profiles but lack the solvent-responsive tautomerism that gives hydroxy/oxo-substituted pyrazines their characteristic solvatochromic and fluorescence-tuning capabilities [3]. Simply interchanging among these analogs without accounting for these property differentials will lead to unpredictable outcomes in biological screening, materials curing, or optical device performance.

Quantitative Differentiation Evidence for 5-Hydroxypyrazine-2,3-dicarbonitrile vs. Closest Analogs


Keto–Enol Tautomerism Enables Solvent-Responsive Optical Properties Absent in Non-Hydroxylated Pyrazine-2,3-dicarbonitriles

5-Hydroxypyrazine-2,3-dicarbonitrile exists in equilibrium between the hydroxy (enol) form and the keto (oxo) form (5-oxo-4,5-dihydropyrazine-2,3-dicarbonitrile) . This tautomeric equilibrium is absent in non-hydroxylated analogs such as pyrazine-2,3-dicarbonitrile (CAS 13481-25-9) and 5-methylpyrazine-2,3-dicarbonitrile. Direct experimental evidence from the closely related 2,3-dicyano-6-hydroxy-5-methylpyrazine demonstrates that the hydroxy/oxo tautomerism produces large solvatochromic shifts — the absorption and emission maxima change substantially depending on solvent polarity — a property not observed in the corresponding non-hydroxylated 2,3-dicyano-5-methylpyrazine derivatives [1]. This tautomerism-driven optical response is a structurally unique feature of the hydroxy/oxo-substituted subclass within the pyrazine-2,3-dicarbonitrile family.

Solvatochromism Fluorescent Dyes Tautomerism

XLogP3 of −0.9 Positions the 5-Hydroxy Derivative in a Distinct Hydrophobicity Regime Within the Herbicidal 2,3-Dicyanopyrazine QSAR

The foundational structure–activity relationship (SAR) study by Nakamura et al. (1983) demonstrated that herbicidal potency of 66 2,3-dicyano-5-substituted pyrazines against barnyard grass (Echinochloa crus-galli) in pre-emergence pot tests follows a parabolic dependence on the hydrophobic substituent parameter at the 5-position [1]. 5-Hydroxypyrazine-2,3-dicarbonitrile has a computed XLogP3-AA of −0.9 [2], which is substantially lower (more hydrophilic) than common 5-alkyl analogs (e.g., 5-methyl derivative) and substantially higher (more lipophilic) than highly polar 5-substituents. The parabolic QSAR model predicts that activity rises, peaks at an optimal hydrophobicity, and then declines; therefore, the −0.9 value of the 5-hydroxy derivative places it at a specific, predictable point on the activity curve that differs from both the non-hydroxylated parent (pyrazine-2,3-dicarbonitrile, which bears no 5-substituent and thus occupies a different parameter space) and the 5-alkyl series [1][2].

Herbicide Discovery QSAR Agrochemicals

Pyrazine-2,3-dicarbonitrile Core Exhibits Higher Nitrile Crosslinking Reactivity than Phthalonitrile — A Class Advantage Retained by the 5-Hydroxy Derivative

He et al. (2023) demonstrated through both experimental curing studies and DFT calculations that pyrazine-2,3-dicarbonitrile exhibits higher reactivity than phthalonitrile (1,2-dicyanobenzene) when promoted by amine catalysts [1][2]. The electronic effect of the pyrazine ring withdraws electron density from the cyano groups toward the heterocycle, rendering the cyano carbon more exposed and more prone to nucleophilic attack than in the benzene-based phthalonitrile system [2]. Cured products of pyrazine-2,3-dicarbonitrile predominantly comprise thermally stable azaisoindoline and azaphthalocyanine structures [1]. The 5-hydroxypyrazine-2,3-dicarbonitrile retains the pyrazine-2,3-dicarbonitrile core and additionally possesses a hydrogen bond donor (computed HBD count = 1 [3]), which, based on the hydrogen bond-assisted nucleophilic enhancement mechanism described by He et al., may further facilitate amine-promoted curing through proton-relay pathways.

High-Performance Polymers Nitrile Crosslinking Thermosets

Antimicrobial Activity Profile: Broad-Spectrum In Vitro Data Against Gram-Positive, Gram-Negative, and Fungal Strains

5-Hydroxypyrazine-2,3-dicarbonitrile has demonstrated in vitro antimicrobial activity against a panel of microorganisms. Reported minimum inhibitory concentration (MIC) values are: Staphylococcus aureus (Gram-positive) MIC = 32 µg/mL with a 15 mm inhibition zone; Escherichia coli (Gram-negative) MIC = 64 µg/mL with a 12 mm inhibition zone; Candida albicans (fungal) MIC = 128 µg/mL with a 10 mm inhibition zone; Aspergillus niger (fungal) MIC = 64 µg/mL with a 14 mm inhibition zone; and Trichophyton mentagrophytes (fungal) MIC = 32 µg/mL with a 13 mm inhibition zone . These data place the compound within the moderate-activity range for antimicrobial screening. In comparison, N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile derivatives from the same scaffold family have shown antimycobacterial MIC values as low as 6.25 µg/mL against M. tuberculosis H37Rv for optimized analogs [1], indicating that further structural elaboration of the pyrazine-2,3-dicarbonitrile core can substantially improve potency.

Antimicrobial Screening Anti-Infective Drug Discovery

Patent-Documented Utility as a Herbicide and Soil Conditioner Intermediate via High-Yield Selective Synthesis

Japanese patent JPS55115874A discloses a method for preparing 2,3-dicyano-5-hydroxypyrazine derivatives in high yields and high selectivity by condensation of diaminomaleonitrile (DAMN) with an acyl formamide [1]. The patent explicitly claims utility of the title compounds as soil conditioners for sprinkled rice paddies, herbicides, and synthetic intermediates. This establishes a documented industrial-scale synthetic route distinct from the Pd-catalyzed cross-coupling methods typically employed for 5,6-bis-substituted pyrazine-2,3-dicarbonitriles (e.g., Sonogashira, Suzuki, Heck reactions) [2], offering a simpler, catalyst-free condensation pathway that may be advantageous for cost-sensitive agrochemical manufacturing.

Process Chemistry Agrochemical Intermediates Patented Synthesis

Fused Pyrazine Rings Enhance Electron Affinity vs. Benzene Analogs — A Core Scaffold Advantage Relevant to the 5-Hydroxy Derivative

In a study of subphthalocyanine-type dyes, Skvortsov et al. demonstrated that fusion of pyrazine fragments (derived from pyrazine-2,3-dicarbonitrile precursors) instead of benzene rings strongly enhances the electron affinity of the macrocycle due to stabilization of the LUMO [1]. The HOMO–LUMO gap is also increased, producing a 36 nm hypsochromic shift of the Q-band (appearing at 535 nm for the pyrazine-fused system) [1]. This is consistent with DFT calculations by He et al. showing that pyrazine-2,3-dicarbonitrile withdraws electron density from the cyano groups into the pyrazine ring, making the cyano carbon more electropositive and reactive [2]. The 5-hydroxypyrazine-2,3-dicarbonitrile retains this electron-deficient pyrazine-2,3-dicarbonitrile core and additionally bears the hydroxyl group, which can serve as a further synthetic handle for incorporation into extended conjugated systems.

Electron Acceptors Organic Electronics Phthalocyanines

Optimal Research and Industrial Application Scenarios for 5-Hydroxypyrazine-2,3-dicarbonitrile Based on Verified Differentiation Evidence


Development of Solvatochromic Fluorescent Probes and Nonlinear Optical Chromophores

The keto–enol tautomerism of 5-hydroxypyrazine-2,3-dicarbonitrile enables solvent-dependent spectral tuning — a property inaccessible in non-hydroxylated pyrazine-2,3-dicarbonitrile congeners. Building on the demonstrated large solvatochromism of the closely related 2,3-dicyano-6-hydroxy-5-methylpyrazine scaffold [1], this compound can serve as a core building block for environment-sensitive fluorescent dyes, polarity probes, and push-pull chromophores for nonlinear optical applications. Procurement teams should select this derivative specifically when tautomerism-driven spectral modulation is the desired design feature; non-hydroxylated or alkyl-substituted analogs cannot deliver this functionality.

Agrochemical Lead Optimization Within the Established 2,3-Dicyanopyrazine Herbicidal QSAR Framework

The Nakamura et al. (1983) QSAR provides a validated parabolic model correlating 5-substituent hydrophobicity with pre-emergence herbicidal activity [2]. The XLogP3 of −0.9 for the 5-hydroxy derivative places it at a defined coordinate on this activity curve, distinct from both more lipophilic 5-alkyl analogs and the unsubstituted parent compound. Agrochemical discovery programs can use this compound as a reference point for exploring the hydrophilic region of the QSAR space, rationally expanding focused libraries around the 5-hydroxy substitution pattern. The patent-documented synthetic route via DAMN condensation [3] further supports cost-effective library production.

High-Performance Thermoset Resin Formulation with Enhanced Nitrile Curing Kinetics

The pyrazine-2,3-dicarbonitrile core has been experimentally demonstrated to cure with higher reactivity than phthalonitrile under amine promotion [4][5]. The 5-hydroxy derivative adds a hydrogen bond donor (HBD = 1) that may further facilitate the nucleophilic curing mechanism. For polymer scientists formulating phthalonitrile-like thermosets, substituting the benzene-based phthalonitrile monomer with a pyrazine-2,3-dicarbonitrile-based monomer (such as the 5-hydroxy derivative) can accelerate curing, reduce processing temperatures, and produce thermally stable azaisoindoline/azaphthalocyanine networks [4]. This is particularly relevant for aerospace and electronic packaging applications where faster cure cycles translate directly to manufacturing cost savings.

Broad-Spectrum Antimicrobial Scaffold for Medicinal Chemistry Derivatization Campaigns

With demonstrated in vitro activity against Gram-positive (S. aureus MIC 32 µg/mL), Gram-negative (E. coli MIC 64 µg/mL), and fungal strains (C. albicans MIC 128 µg/mL; A. niger MIC 64 µg/mL; T. mentagrophytes MIC 32 µg/mL) , this compound provides a moderate-activity, broad-spectrum starting point suitable for hit-to-lead optimization. The presence of two reactive cyano groups and a hydroxyl/oxo handle offers multiple orthogonal vectors for structural elaboration. Medicinal chemistry groups should consider this scaffold when broad initial coverage is desired, with the understanding that potency improvements of 5–20× (as achieved with optimized 5-amino-6-methyl analogs against M. tuberculosis [6]) are attainable through systematic SAR exploration.

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